molecular formula C11H12O3 B171476 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one CAS No. 15033-65-5

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one

Cat. No. B171476
CAS RN: 15033-65-5
M. Wt: 192.21 g/mol
InChI Key: BKWCNNIPHHIQBS-UHFFFAOYSA-N
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Description

This compound, also known as 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one, is a chemical with the molecular formula C11H12O3 . It has been used in the construction of blue-emissive phenanthroimidazole-functionalized target molecules .

Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial Investigations : Shinde et al. (2021) have synthesized two tri-fluorinated chalcones from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one, exhibiting significant antimicrobial properties. The compounds were evaluated against various bacteria and fungi, with one showing exceptional antimicrobial activity due to its more stabilized LUMO and lower band gap energy (Shinde, Adole, & Jagdale, 2021).

Cancer Research : Yang et al. (2012) synthesized and evaluated a series of 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives as inhibitors of B-Raf kinase, showing potent biological activity against melanoma cell lines. This highlights the compound's potential in cancer research (Yang et al., 2012).

Material Science Applications

Organic Light-Emitting Devices (OLEDs) : Jayabharathi et al. (2018) tailored the molecular design of dihydrobenzodioxin phenanthroimidazole derivatives for non-doped blue organic light-emitting devices, showcasing the compound's versatility in material science and its potential application in OLED technology (Jayabharathi, Ramya, Thanikachalam, & Nethaji, 2018).

Molecular Docking and Theoretical Studies

Molecular Docking Studies : Anthony et al. (2021) synthesized and characterized a novel compound, engaging in molecular docking studies to assess its biological activity against standard drugs. This exemplifies the compound's potential use in drug discovery and development (Anthony, Nethaji, & Rajaraman, 2021).

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(12)6-9-2-3-10-11(7-9)14-5-4-13-10/h2-3,7H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWCNNIPHHIQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC2=C(C=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621010
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one

CAS RN

15033-65-5
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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